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Aluminum myristate - 4040-50-0

Aluminum myristate

Catalog Number: EVT-370574
CAS Number: 4040-50-0
Molecular Formula: C42H81AlO6
Molecular Weight: 709.1 g/mol
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Product Introduction

Overview

Aluminum myristate is a chemical compound characterized by its unique properties and applications in various fields, particularly in materials science and chemistry. It is an aluminum salt of myristic acid, which is a saturated fatty acid found in various natural fats and oils. The molecular formula of aluminum myristate is C42H81AlO6\text{C}_{42}\text{H}_{81}\text{AlO}_6, and it has a molecular weight of approximately 709.1 g/mol. This compound is utilized for its emulsifying properties, making it valuable in the formulation of cosmetics and pharmaceuticals.

Source and Classification

Aluminum myristate can be derived from the reaction between aluminum hydroxide and myristic acid. Myristic acid itself is obtained from natural sources such as nutmeg oil, palm kernel oil, and coconut oil. In terms of classification, aluminum myristate falls under the category of fatty acid esters, specifically as a metal salt of a fatty acid.

Synthesis Analysis

Methods

The synthesis of aluminum myristate typically involves two main methods:

  1. Chemical Synthesis: This method includes the direct reaction of aluminum hydroxide with myristic acid under controlled conditions, often requiring heat to facilitate the esterification process. The reaction can be represented as follows:
    Al OH 3+3C13H26O2C42H81AlO6+3H2O\text{Al OH }_3+3\text{C}_{13}\text{H}_{26}\text{O}_2\rightarrow \text{C}_{42}\text{H}_{81}\text{AlO}_6+3\text{H}_2\text{O}
  2. Biocatalytic Synthesis: Recent advancements have introduced biocatalytic methods using enzymes like lipases to synthesize aluminum myristate under milder conditions, reducing the environmental impact associated with traditional synthesis methods .

Technical Details

The synthesis typically requires optimization of parameters such as temperature, reaction time, and concentration of reactants to maximize yield. For instance, using immobilized lipases can enhance the efficiency of the reaction while minimizing by-product formation .

Molecular Structure Analysis

Structure

Aluminum myristate consists of long hydrocarbon chains attached to an aluminum center. The structure can be depicted as follows:

  • Aluminum Center: The aluminum atom coordinates with six oxygen atoms from three myristate molecules.
  • Hydrocarbon Chains: Each myristate group contributes a long hydrophobic tail, which influences the compound's solubility and emulsifying properties.

Data

  • Molecular Formula: C42H81AlO6\text{C}_{42}\text{H}_{81}\text{AlO}_6
  • Molecular Weight: 709.1 g/mol
  • Melting Point: Specific melting points may vary based on purity but generally fall within a range suitable for applications in formulations.
Chemical Reactions Analysis

Reactions

Aluminum myristate participates in various chemical reactions typical of fatty acid esters:

  1. Hydrolysis: In aqueous conditions or under acidic/basic catalysis, aluminum myristate can undergo hydrolysis to release myristic acid and aluminum hydroxide.
    C42H81AlO6+6H2O3C13H26O2+Al OH 3\text{C}_{42}\text{H}_{81}\text{AlO}_6+6\text{H}_2\text{O}\rightarrow 3\text{C}_{13}\text{H}_{26}\text{O}_2+\text{Al OH }_3
  2. Transesterification: This process involves exchanging the alkoxy group in aluminum myristate with another alcohol, which can be useful in modifying its properties for specific applications .

Technical Details

The reactivity of aluminum myristate can be influenced by factors such as temperature, pH, and the presence of catalysts. Understanding these reactions is crucial for optimizing its use in various formulations.

Mechanism of Action

Process

The mechanism by which aluminum myristate functions primarily revolves around its ability to stabilize emulsions due to its amphiphilic nature (having both hydrophilic and hydrophobic parts). When used in formulations:

  • Emulsification: The hydrophobic tails interact with oils while the hydrophilic heads interact with water, effectively stabilizing oil-in-water or water-in-oil emulsions.
  • Film Formation: Upon drying, aluminum myristate can form a continuous film that enhances moisture retention and provides a protective barrier on surfaces.

Data

Research indicates that formulations containing aluminum myristate exhibit improved stability and texture, which are desirable characteristics in cosmetic products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents but insoluble in water due to its hydrophobic nature.
  • Melting Point: Varies based on purity; generally around 60–70 °C.

Chemical Properties

  • Stability: Generally stable under normal conditions but may hydrolyze under extreme pH levels.
  • Reactivity: Reacts with strong acids or bases leading to hydrolysis or transesterification.

Relevant analyses often focus on its emulsifying efficiency and stability across various formulations.

Applications

Aluminum myristate has several scientific uses, including:

  • Cosmetics: Commonly used as an emulsifier and thickening agent in creams and lotions due to its ability to stabilize oil-water mixtures.
  • Pharmaceuticals: Employed in topical formulations for enhancing skin absorption.
  • Food Industry: Occasionally used as an additive for improving texture and stability in food products.
Synthesis Methodologies and Optimization Strategies for Aluminum Myristate

Chemical Synthesis Pathways

Reaction Mechanisms of Aluminum Hydroxide with Myristic Acid

Aluminum myristate (Al(C₁₃H₂₇COO)₃) forms through an acid-base reaction between aluminum hydroxide (Al(OH)₃) and myristic acid (CH₃(CH₂)₁₂COOH). The process initiates with the protonation of hydroxide ions on Al(OH)₃ by carboxylic groups of myristic acid, releasing water molecules. Subsequent coordination bonding occurs between aluminum cations and deprotonated myristate anions, yielding the tri-substituted aluminum carboxylate [3]. This reaction proceeds via a stepwise mechanism: First, mono-myristate formation occurs, followed by di-myristate, and finally the thermodynamically stable tri-myristate. The reaction efficiency hinges on the bioavailability of aluminum ions, influenced by the crystalline structure of Al(OH)₃ precursors. Amorphous aluminum hydroxides (e.g., from precipitated methods) exhibit higher reactivity than crystalline variants (e.g., bayerite) due to greater surface area and ion accessibility [1] [7].

Supramolecular self-assembly during synthesis dictates the final material’s morphology. Myristate chains organize into lamellar bilayers or micelles, governed by the critical packing parameter (p = V/(a₀·lₓ)), where V is chain volume, a₀ is headgroup area, and lₓ is chain length. At equimolar Al³⁺-myristate ratios (R = 1), vesicular structures dominate, while excess myristic acid (R < 1) promotes disc-like aggregates [3].

Parameter Optimization for Yield Maximization

Optimizing aluminum myristate synthesis requires precise control of reaction parameters:

  • Molar Ratio (R): Stoichiometric imbalances significantly impact yield. Excess myristic acid (R = 0.6–0.8) minimizes unreacted aluminum species, driving reactions toward >90% completion by mass action [3].
  • Temperature: Reactions at 60–80°C enhance kinetic energy and ion mobility, reducing viscosity and accelerating diffusion-limited steps. Above 90°C, thermal degradation of myristate chains occurs, lowering purity [3].
  • pH Control: Maintaining pH 7–8 stabilizes carboxylate ionization without hydrolyzing Al³⁺ ions. Automated titration systems enable real-time pH adjustments, improving batch reproducibility [3] [7].

Table 1: Impact of Synthesis Parameters on Aluminum Myristate Yield

ParameterOptimal RangeYield (%)Byproducts
Molar Ratio (R)0.6–0.892–95Free myristic acid
Temperature60–80°C89–93Aluminum oxide species
Reaction Duration2–4 hours85–90Short-chain carboxylates
Agitation Speed300–500 rpm88–94Particulate aggregates

Advanced techniques like ultrasonic irradiation (20–40 kHz) disrupt agglomerates and homogenize reaction mixtures, boosting yields by 15–20% compared to magnetic stirring [9]. Post-synthesis purification via solvent extraction removes unreacted myristic acid, while crystallization from ethanol yields phase-pure material.

Biocatalytic Synthesis Innovations

Enzyme-Mediated Esterification Using Lipases

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) catalyze aluminum myristate synthesis via esterification under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica (e.g., Novozym 435®) demonstrates high catalytic efficiency due to its tolerance for hydrophobic substrates and stability in solvent-free systems [4] [8]. The mechanism involves:

  • Formation of an acyl-enzyme intermediate through nucleophilic attack by serine residues on myristic acid.
  • Nucleophilic substitution by aluminum hydroxide, releasing water and aluminum myristate [4].

Solvent engineering critically influences reaction kinetics. Non-polar media (e.g., n-hexane) shift equilibrium toward esterification by suppressing water activity. However, supercritical CO₂ outperforms organic solvents by enhancing substrate diffusivity, enabling 98% conversion at 45°C and 100 bar [4] [8].

Table 2: Lipase Efficiency in Aluminum Myristate Synthesis

Lipase SourceSupport MatrixSolventConversion (%)Enantioselectivity (E-value)
Candida antarctica BAcrylic resinSolvent-free95>200
Pseudomonas fluorescensMesoporous aluminan-Heptane8295
Rhizomucor mieheiSilica gelSupercritical CO₂98>200

Environmental Impact Reduction via Green Chemistry Approaches

Biocatalytic routes align with green chemistry principles by eliminating toxic catalysts and minimizing waste. Key strategies include:

  • Solvent-Free Systems: Melt-phase reactions between molten myristic acid and Al(OH)₃ reduce volatile organic compound (VOC) emissions by 70% compared to solvent-mediated processes [8].
  • Enzyme Immobilization: Reusing immobilized lipases for 10+ cycles decreases enzyme consumption by 90%. Magnetic nanoparticle-supported lipases enable easy recovery via external magnetic fields, reducing downstream energy costs [4].
  • Waste Valorization: Utilizing aluminum from recycled sources (e.g., cans or filings) as hydroxide precursors lowers cradle-to-gate energy use by 40–60%. Industrial byproducts like aluminum dross can be chemically processed into reactive Al(OH)₃, avoiding primary aluminum extraction [6] [9].

Process intensification through pervaporation-integrated reactors continuously removes water, driving equilibrium-limited esterification to >99% completion. This reduces reaction time from 12 hours to 3 hours and cuts energy use by 35% [8].

Comparative Analysis of Traditional vs. Novel Synthesis Techniques

Technical and Economic Assessment

Traditional chemical synthesis offers high throughput (batch sizes >100 kg) but suffers from energy intensity due to high-temperature operations (80–100°C) and costly purification. In contrast, biocatalytic methods operate at 40–60°C, reducing energy demand by 50–70%. However, enzyme costs (up to $1,000/kg for immobilized lipases) currently limit scalability [4] [8].

Table 3: Sustainability Metrics Across Synthesis Methods

MetricChemical SynthesisBiocatalytic SynthesisImprovement
Energy Consumption120–150 MJ/kg40–60 MJ/kg60% reduction
Carbon Footprint8.5 kg CO₂-eq/kg2.2 kg CO₂-eq/kg74% reduction
E-Factor (Waste/Product)12.31.885% reduction
Reaction Stoichiometry3:1 (Acid:Al)1.2:1 (Acid:Al)60% less acid

Product Performance Implications

  • Purity: Lipase-mediated synthesis achieves >99% purity by avoiding metal catalysts that leave residues. Chemical routes yield 92–95% pure product, requiring recrystallization [4] [7].
  • Morphology Control: Biocatalysis produces uniform nano-scale vesicles (50–100 nm) via enzyme-templated self-assembly. Chemically synthesized materials exhibit broader size distributions (50–500 nm) [3] [9].
  • Application Suitability: Pharmaceutical-grade aluminum myristate favors biocatalytic routes due to superior biocompatibility. Industrial applications (e.g., lubricants) tolerate chemically synthesized variants, prioritizing cost-efficiency [7] [9].

Industrial Adoption Barriers and Prospects

Chemical synthesis dominates current production due to established infrastructure and lower expertise requirements. Biocatalytic processes face hurdles like enzyme deactivation at high substrate loads (>2M) and batch-to-batch variability. Emerging solutions include:

  • Directed evolution of lipases for enhanced Al³⁺ tolerance.
  • Hybrid approaches where chemical synthesis provides precursors for enzymatic polishing [8].

Table 4: Synthesis Method Selection Guide

CriterionChemical SynthesisBiocatalytic Synthesis
Capital InvestmentLow ($500k–$1M)High ($2M–$5M)
Operating CostModerateHigh (enzyme replacement)
Scalability>100 tons/year<10 tons/year
Product Purity92–95%>99%
Environmental ComplianceChallengingExcellent

Properties

CAS Number

4040-50-0

Product Name

Aluminum myristate

IUPAC Name

aluminum;tetradecanoate

Molecular Formula

C42H81AlO6

Molecular Weight

709.1 g/mol

InChI

InChI=1S/3C14H28O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h3*2-13H2,1H3,(H,15,16);/q;;;+3/p-3

InChI Key

HSMXEPWDIJUMSS-UHFFFAOYSA-K

SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Al+3]

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Al+3]

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